Chlorobutanol

Catalog No.
S1492008
CAS No.
6001-64-5
M.F
C8H16Cl6O3
M. Wt
372.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobutanol

CAS Number

6001-64-5

Product Name

Chlorobutanol

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol;hydrate

Molecular Formula

C8H16Cl6O3

Molecular Weight

372.9 g/mol

InChI

InChI=1S/2C4H7Cl3O.H2O/c2*1-3(2,8)4(5,6)7;/h2*8H,1-2H3;1H2

InChI Key

WRWLCXJYIMRJIN-UHFFFAOYSA-N

SMILES

CC(C)(C(Cl)(Cl)Cl)O.CC(C)(C(Cl)(Cl)Cl)O.O

Synonyms

1,1,1-Trichloro-2-methyl-2-propanol Hemihydrate; 1,1,1-Trichloro-tert-butyl Alcohol Hemihydrate; 2,2,2-Trichloro-1,1-dimethylethanol Hemihydrate; 2-(Trichloromethyl)-2-propanol Hemihydrate; Acetochlorone Hemihydrate; Acetonchloroform Hemihydrate; Ace

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O.CC(C)(C(Cl)(Cl)Cl)O.O

Preservative:

  • Antimicrobial Activity: Chlorobutanol possesses broad-spectrum antimicrobial activity against bacteria and fungi []. This makes it a valuable preservative in various research settings like cell cultures, biological samples, and pharmaceutical formulations [, ].
  • Long-Term Stability: Chlorobutanol offers long-term stability at low concentrations (typically 0.5%), effectively maintaining the sterility of research materials over extended periods [].

Neuroscience Research:

  • Sedative and Hypnotic Effects: Chlorobutanol exhibits sedative and hypnotic properties, similar to chloral hydrate []. This has led to its use in animal studies to induce sleep or anesthesia for specific research purposes. However, its long elimination half-life (37 days) necessitates careful consideration for animal welfare and ethical research practices [].

Cellular and Molecular Biology Research:

  • Disrupting Cell Membranes: Chlorobutanol acts as a detergent, disrupting the lipid bilayer of cell membranes. This property has been utilized in research to study membrane permeability, protein-lipid interactions, and other cellular processes [].
  • In Vitro Toxicity Studies: Due to its cytotoxic effects, chlorobutanol is sometimes used in in vitro studies to investigate cell viability, cytotoxicity of other substances, and assess the effectiveness of potential drugs [].

Important Notes:

  • Safety Concerns: Chlorobutanol can be toxic at high doses and may pose potential health risks. Researchers must adhere to proper safety protocols and regulations when handling and utilizing chlorobutanol in research settings [].
  • Alternative Preservatives: Due to potential safety concerns and limited availability, researchers are increasingly exploring alternative preservatives with comparable efficacy and safety profiles.

Chlorobutanol (CCl₃C(OH)(CH₃)₂) is a chlorohydrin, a class of compounds with a hydroxyl group (OH) bonded to a carbon atom adjacent to a chlorinated carbon (CCl₃) []. First synthesized in 1881 by Conrad Willgerodt, it has gained importance in various scientific fields due to its unique combination of antimicrobial, anesthetic, and preservative properties [].


Molecular Structure Analysis

Chlorobutanol's structure features a central carbon atom bonded to three chlorine atoms (Cl) and a hydroxyl group (OH). Two methyl groups (CH₃) are attached to the same central carbon. This structure creates a polar molecule with uneven electron distribution, influencing its interactions with other molecules []. The three bulky chlorine atoms contribute to its slightly hindered rotation and may play a role in its biological activity [].


Chemical Reactions Analysis

Synthesis

Chlorobutanol is typically synthesized by the reaction of chloroform (CHCl₃) and acetone (CH₃COCH₃) in the presence of a strong base like potassium hydroxide (KOH). The balanced chemical equation for this reaction is:

CHCl₃ + CH₃COCH₃ + KOH → CCl₃C(OH)(CH₃)₂ + KCl + H₂O

Decomposition

Chlorobutanol decomposes upon heating, releasing chloroform and acetone [].

Other Reactions

Chlorobutanol can undergo various substitution reactions, where a chlorine atom is replaced by another functional group. However, detailed research on specific reactions is limited due to its safety concerns [].


Physical And Chemical Properties Analysis

  • Melting point: 95–99 °C []
  • Boiling point: 167 °C []
  • Solubility: Slightly soluble in water (1 in 800 parts), but freely soluble in organic solvents like ethanol and chloroform []
  • Appearance: Colorless to white crystalline solid with a camphoraceous odor and taste []
  • Stability: Relatively stable under normal conditions. Decomposes upon heating [].

Preservative

Chlorobutanol exhibits broad-spectrum antimicrobial activity against bacteria and fungi []. The exact mechanism is not fully understood, but it might disrupt cell membranes or interfere with protein synthesis in microbes.

Anesthetic/Sedative

Chlorobutanol acts as a central nervous system depressant, similar to chloral hydrate []. It is thought to potentiate the action of the neurotransmitter GABA, leading to drowsiness and sedation. However, its long elimination half-life (37 days) limits its use as a therapeutic agent [].

Chlorobutanol is a hazardous compound with several safety concerns:

  • Toxicity: Ingestion or inhalation of Chlorobutanol can cause drowsiness, dizziness, nausea, vomiting, coma, and even death in high doses. Chronic exposure can lead to liver and kidney damage.
  • Flammability: Chlorobutanol is combustible and can release toxic fumes upon burning [].
  • Reactivity: Can react violently with strong oxidizing agents [].

UNII

3X4P6271OX

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (68.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6001-64-5

Wikipedia

Chlorobutanol hemihydrate

Dates

Modify: 2023-08-15

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